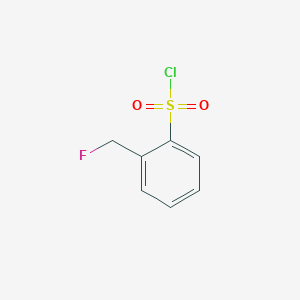

2-(Fluoromethyl)benzene-1-sulfonyl chloride

Description

Properties

IUPAC Name |

2-(fluoromethyl)benzenesulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClFO2S/c8-12(10,11)7-4-2-1-3-6(7)5-9/h1-4H,5H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVFPBQPRNOFIMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CF)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClFO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.64 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Fluoromethyl)benzene-1-sulfonyl chloride typically involves the reaction of benzene-1-sulfonyl chloride with a fluoromethylating agent. One common method is the reaction of benzene-1-sulfonyl chloride with fluoromethyl iodide in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for 2-(Fluoromethyl)benzene-1-sulfonyl chloride are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and purity while minimizing by-products .

Chemical Reactions Analysis

Types of Reactions

2-(Fluoromethyl)benzene-1-sulfonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in the presence of a base such as triethylamine or pyridine.

Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed.

Major Products

The major products formed from these reactions depend on the specific reagents used. For example, reaction with an amine would yield a sulfonamide, while reaction with an alcohol would produce a sulfonate ester .

Scientific Research Applications

Pharmaceutical Chemistry

One of the primary applications of 2-(Fluoromethyl)benzene-1-sulfonyl chloride is in pharmaceutical chemistry, where it serves as an intermediate for synthesizing various bioactive compounds. Its sulfonyl chloride moiety is particularly useful for:

- Formation of Sulfonamides: These compounds are essential in antibiotic development and other therapeutic areas.

- Synthesis of Antiviral Agents: Research indicates that derivatives of this compound exhibit antiviral properties, making them candidates for further development against viral infections.

Agrochemical Synthesis

The compound is also utilized in the synthesis of herbicides and pesticides. For instance:

- Sulfonamide Herbicides: 2-(Fluoromethyl)benzene-1-sulfonyl chloride acts as a precursor in the production of sulfonamide herbicides that target specific weed species while minimizing harm to crops.

Case Study 1: Synthesis of Sulfonamide Derivatives

A study demonstrated the synthesis of novel sulfonamide derivatives using 2-(Fluoromethyl)benzene-1-sulfonyl chloride as a key intermediate. The derivatives showed promising antibacterial activity against various strains of bacteria, indicating potential for therapeutic use.

Case Study 2: Development of Herbicides

Research focused on the application of 2-(Fluoromethyl)benzene-1-sulfonyl chloride in developing new herbicides revealed its effectiveness in controlling resistant weed populations. The study highlighted the compound's role in enhancing herbicide efficacy through targeted action mechanisms.

Mechanism of Action

The mechanism of action of 2-(Fluoromethyl)benzene-1-sulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The fluoromethyl group can influence the reactivity and stability of the compound, making it useful in various chemical transformations .

Comparison with Similar Compounds

Key Observations:

Electron-Withdrawing Effects: Fluorinated substituents (-CH2F, -CF3) increase the sulfonyl chloride's electrophilicity, accelerating reactions with nucleophiles (e.g., amines, alcohols). For example, trifluoromethyl derivatives are pivotal in synthesizing herbicides like Penoxsulam due to their high reactivity . Methoxymethyl groups (-CH2OCH3) reduce reactivity by donating electron density, making them less favorable for rapid substitutions .

Steric Effects :

- Ortho-substituted derivatives (e.g., 2-fluoromethyl) may exhibit steric hindrance, slowing reactions compared to para-substituted analogs (e.g., 4-fluoro-3-trifluoromethyl) .

Thermal Stability :

- Trifluoromethyl derivatives demonstrate superior thermal stability, enabling their use in high-temperature synthetic processes .

Biological Activity

2-(Fluoromethyl)benzene-1-sulfonyl chloride, also known as 2-fluorobenzenesulfonyl chloride, is an organic compound with significant potential in medicinal chemistry and biological applications. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies, providing a comprehensive overview based on diverse sources.

- Molecular Formula : C7H6ClFOS

- Molecular Weight : 196.64 g/mol

- CAS Number : 2905-21-7

The compound features a fluoromethyl group attached to a benzene ring, which is further substituted with a sulfonyl chloride group. This unique structure contributes to its reactivity and biological properties.

The biological activity of 2-(Fluoromethyl)benzene-1-sulfonyl chloride is primarily attributed to its ability to act as an electrophile in various chemical reactions. It can form covalent bonds with nucleophilic sites in biological molecules, such as proteins and nucleic acids. This reactivity is crucial for its potential applications in drug development, particularly in targeting specific enzymes or receptors.

Antimicrobial Properties

Recent studies have demonstrated the antimicrobial efficacy of derivatives of benzenesulfonyl chlorides, including 2-(Fluoromethyl)benzene-1-sulfonyl chloride. Research indicates that compounds containing the benzenesulfonate moiety exhibit significant activity against Gram-positive bacteria, including:

- Staphylococcus aureus (both methicillin-sensitive and resistant strains)

- Enterococcus faecalis

The minimum inhibitory concentration (MIC) values for these compounds ranged from 0.39 to 3.12 mg/L against S. aureus strains, showcasing their potential as antibacterial agents .

| Bacterial Strain | MIC (mg/L) |

|---|---|

| MSSA | 0.39–3.12 |

| MRSA | 0.39–1.56 |

| E. faecalis | 6.25 |

Cytotoxicity Assessment

While evaluating the antimicrobial activity, it is essential to assess cytotoxicity to ensure safety for human cells. The most promising derivatives showed IC50 values greater than 12.3 mg/L against normal human lung fibroblasts (MRC-5), indicating a favorable therapeutic index .

Structure-Activity Relationship (SAR)

The presence of electron-withdrawing groups such as fluorine and chlorine at specific positions on the benzene ring significantly enhances the biological activity of sulfonyl chlorides. For instance:

- Compounds with chloro or trifluoromethyl groups at the para position exhibited higher antibacterial activity.

- The introduction of multiple methyl groups at the ortho and meta positions also contributed positively to their efficacy against enterococci .

Study on Antibacterial Activity

In a comparative study, various benzenesulfonate derivatives were synthesized and tested for their antibacterial properties against multi-drug resistant strains. The results indicated that compounds with specific substitutions not only retained potent antibacterial activity but also minimized cytotoxic effects on human cells .

Stability and Decomposition Studies

Research highlighted that while the C–F bond in fluorinated compounds is generally stable, certain conditions can lead to significant decomposition in solution. For example, under physiological pH and temperature conditions, up to 90% decomposition was observed for some fluorinated sulfonyl chlorides after one week . This factor is critical when considering the formulation of drugs for intravenous use.

Q & A

What are the optimal synthetic methodologies for preparing 2-(fluoromethyl)benzene-1-sulfonyl chloride, and how do reaction conditions influence yield and purity?

Answer:

The synthesis typically involves chlorosulfonation of fluoromethyl-substituted benzene derivatives. Key steps include:

- Chlorosulfonation: Reaction of 2-(fluoromethyl)benzene with chlorosulfonic acid under controlled temperatures (0–5°C) to minimize side reactions .

- Purification: Recrystallization from non-polar solvents (e.g., hexane) or column chromatography to isolate the sulfonyl chloride.

- Yield Optimization: Excess chlorosulfonic acid (1.5–2.0 equivalents) improves conversion, while slow addition prevents exothermic decomposition. Purity >95% is achievable via distillation under reduced pressure (20–30 mmHg) .

How does the fluoromethyl group influence the reactivity of 2-(fluoromethyl)benzene-1-sulfonyl chloride in nucleophilic substitution reactions compared to other substituents?

Answer:

The electron-withdrawing fluoromethyl group enhances the electrophilicity of the sulfonyl chloride, accelerating nucleophilic substitution (e.g., with amines or alcohols). Comparative studies show:

- Reactivity Order: Fluoromethyl > Methyl > Methoxy due to inductive effects .

- Steric Effects: The fluoromethyl group introduces minimal steric hindrance, enabling efficient reactions with bulky nucleophiles (e.g., tertiary amines) .

- Kinetic Data: Second-order rate constants for reactions with aniline are 1.5–2.0× higher than non-fluorinated analogs .

What are the key applications of 2-(fluoromethyl)benzene-1-sulfonyl chloride in synthesizing biologically active sulfonamide derivatives?

Answer:

The compound serves as a versatile intermediate in drug discovery:

- Sulfonamide Formation: Reacts with primary/secondary amines (e.g., in pyridine at 0–25°C) to yield sulfonamides with potential enzyme inhibitory activity .

- Case Study: Synthesis of N-(quinolin-3-yl)-2-(trifluoromethyl)benzenesulfonamide (37% yield via automated HPLC purification), a candidate for kinase inhibition studies .

- Biological Screening: Derivatives are evaluated for binding to targets like carbonic anhydrase or URAT1 using fluorescence polarization assays .

How can researchers analyze contradictory data in studies of 2-(fluoromethyl)benzene-1-sulfonyl chloride’s interactions with biomolecules?

Answer:

Discrepancies in binding affinity or reaction outcomes may arise from:

- Experimental Variables: pH, solvent polarity, or nucleophile concentration (e.g., aqueous vs. anhydrous conditions) .

- Characterization Gaps: Use tandem MS/MS and ¹⁹F NMR to confirm adduct formation and quantify unreacted starting material .

- Computational Validation: Density functional theory (DFT) calculations predict reactive sites and explain anomalous results (e.g., unexpected regioselectivity) .

What advanced techniques are recommended for characterizing 2-(fluoromethyl)benzene-1-sulfonyl chloride and its derivatives?

Answer:

- Structural Elucidation: ¹H/¹³C/¹⁹F NMR (δ ~7.5–8.2 ppm for aromatic protons; ¹⁹F shifts at -110 to -120 ppm) .

- Purity Assessment: HPLC with UV detection (λ = 254 nm) and ELSD for non-chromophoric impurities .

- Mass Spectrometry: HRMS (ESI+) to confirm molecular ions (e.g., [M+H]+ for C₇H₅ClFO₂S: calc. 208.97, found 208.96) .

How do structural analogs of 2-(fluoromethyl)benzene-1-sulfonyl chloride compare in reactivity and application?

Answer:

| Compound | Key Feature | Reactivity/Application |

|---|---|---|

| 2-Chloroethanesulfonyl chloride | Simpler backbone | Faster hydrolysis; limited in drug synthesis |

| 3-Fluoro-2-hydroxy derivative | Hydroxyl group | Forms phenolic derivatives via oxidation |

| 2-(Trifluoromethyl) analog | Stronger EWG | Higher electrophilicity; broader biomolecular interactions |

What strategies optimize reaction conditions for scale-up synthesis while maintaining safety?

Answer:

- Temperature Control: Use jacketed reactors to maintain 0–5°C during chlorosulfonation .

- Solvent Selection: Replace dichloromethane with ethyl acetate for easier recovery and reduced toxicity .

- Waste Management: Neutralize residual chlorosulfonic acid with ice-cold sodium bicarbonate before disposal .

How can computational modeling predict the reactivity of 2-(fluoromethyl)benzene-1-sulfonyl chloride in novel reactions?

Answer:

- DFT Calculations: Identify electrophilic centers (e.g., sulfur atom in sulfonyl chloride) and predict transition states for nucleophilic attack .

- Molecular Dynamics: Simulate solvent effects (e.g., DMF vs. THF) on reaction rates .

- QSAR Models: Correlate substituent electronic parameters (Hammett σ) with experimental rate constants .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.